molecular formula C15H20Cl2N2O3S B5371715 N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide

N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5371715
M. Wt: 379.3 g/mol
InChI Key: SQTAGLHDQUJELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, commonly known as PSNCBAM-1, is a synthetic compound that belongs to the class of piperidinecarboxamides. It is a potent and selective antagonist of the cannabinoid receptor 1 (CB1) and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

PSNCBAM-1 acts as a competitive antagonist of the N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide receptor, which is predominantly expressed in the central nervous system. It binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, which are involved in the regulation of appetite, pain, and mood.
Biochemical and physiological effects:
Studies have shown that PSNCBAM-1 can effectively block the effects of cannabinoids on food intake, body weight, and glucose metabolism. It has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using PSNCBAM-1 in lab experiments is its high selectivity and potency for the N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide receptor. This allows for precise manipulation of the receptor without affecting other signaling pathways. However, one limitation of using PSNCBAM-1 is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on PSNCBAM-1. One area of interest is the development of more potent and selective N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide antagonists for the treatment of obesity and metabolic disorders. Another direction is the investigation of the potential therapeutic applications of this compound antagonists in the treatment of addiction and psychiatric disorders. Finally, the development of novel delivery methods for PSNCBAM-1 could improve its solubility and bioavailability in vivo.

Synthesis Methods

The synthesis of PSNCBAM-1 involves a multi-step process that starts with the reaction of 2,5-dichloroaniline with propylsulfonyl chloride to form 2,5-dichlorophenylpropylsulfonamide. This intermediate is then treated with sodium hydride and 1-bromo-4-piperidinecarboxylic acid to yield PSNCBAM-1.

Scientific Research Applications

PSNCBAM-1 has been widely used in scientific research to study the role of the N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-1-propylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O3S/c1-2-9-23(21,22)19-7-5-11(6-8-19)15(20)18-14-10-12(16)3-4-13(14)17/h3-4,10-11H,2,5-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTAGLHDQUJELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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